molecular formula C15H11NOS B13827054 N-(1-benzothiophen-5-yl)benzamide CAS No. 477539-48-3

N-(1-benzothiophen-5-yl)benzamide

Cat. No.: B13827054
CAS No.: 477539-48-3
M. Wt: 253.32 g/mol
InChI Key: YQQBEDSLMBNDDU-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-5-yl)benzamide is a benzamide derivative characterized by a benzothiophene moiety attached to the benzamide scaffold via an amide linkage. Benzothiophene is a sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry.

Properties

CAS No.

477539-48-3

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

N-(1-benzothiophen-5-yl)benzamide

InChI

InChI=1S/C15H11NOS/c17-15(11-4-2-1-3-5-11)16-13-6-7-14-12(10-13)8-9-18-14/h1-10H,(H,16,17)

InChI Key

YQQBEDSLMBNDDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach to this compound involves the acylation of 1-benzothiophen-5-amine with benzoyl chloride or benzoyl derivatives under basic conditions.

  • Starting Materials:

    • 1-benzothiophen-5-amine (amine component)
    • Benzoyl chloride (acylating agent)
  • Reaction Conditions:

    • Base: Triethylamine or other organic bases to neutralize HCl formed
    • Solvent: Dichloromethane (DCM) or similar aprotic organic solvents
    • Temperature: Usually ambient (room temperature) to mild heating if necessary
  • Procedure:

    • Dissolve 1-benzothiophen-5-amine in dry dichloromethane.
    • Add triethylamine to the solution as a base.
    • Slowly add benzoyl chloride dropwise with stirring.
    • Allow the reaction to proceed at room temperature for several hours.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • After completion, quench the reaction, extract the product, and purify by column chromatography.
  • Purification:

    • Column chromatography using silica gel
    • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane)

This method is adapted from the synthesis of related benzamide derivatives, such as N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide, with similar reaction conditions and purification techniques.

Industrial and Scale-Up Considerations

  • Industrial production methods are generally scaled-up versions of the laboratory synthesis.
  • Optimization focuses on:
    • Increasing yield and purity
    • Reducing reaction time by controlled heating
    • Minimizing by-products through stoichiometric control
    • Employing cost-effective reagents and solvents
  • Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions are used to ensure product quality.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting amine 1-benzothiophen-5-amine Commercially available or synthesized via reduction of nitro precursors
Acylating agent Benzoyl chloride or benzoyl acid activated by IBCF or EDC Benzoyl chloride preferred for direct acylation
Base Triethylamine (Et3N) Neutralizes HCl formed during acylation
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Dry, aprotic solvents preferred
Temperature Room temperature to 60 °C Mild heating accelerates reaction
Reaction time 2–24 hours Monitored by TLC or HPLC-MS
Purification Column chromatography, recrystallization Silica gel or neutral alumina
Yield 65–96% (depending on method and scale) High yields reported in literature

Analysis of Reaction Mechanism and Conditions

  • The reaction proceeds via nucleophilic acyl substitution:
    • The amine nitrogen of 1-benzothiophen-5-amine attacks the electrophilic carbonyl carbon of benzoyl chloride.
    • Formation of a tetrahedral intermediate followed by elimination of chloride ion.
  • The base scavenges the HCl by-product, preventing protonation of the amine and driving the reaction forward.
  • Solvent choice affects solubility and reaction rate; dichloromethane is favored for its inertness and ability to dissolve both reactants.
  • Mild heating (up to 60 °C) can be applied if the amine is poorly nucleophilic or the reaction is slow.

Summary of Research Results and Literature Findings

  • The preparation of this compound is well-established through classical amide bond formation techniques.
  • Variations in the benzoyl component (e.g., substituted benzoyl chlorides) allow for structural diversification.
  • Research indicates that the compound and its derivatives exhibit promising biological activities, which justifies the optimization of synthetic routes for research and potential pharmaceutical development.
  • The reaction conditions are generally mild and amenable to scale-up, with purification strategies ensuring high purity.
  • No major industrial patents explicitly detail large-scale synthesis of this exact compound, but methods analogous to those used for similar benzamide derivatives are applicable.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(1-benzothiophen-5-yl)benzamide has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits neuroprotective properties by interacting with amyloid-beta peptides, which are implicated in neurodegeneration. Studies have shown that it can inhibit the aggregation of amyloid-beta, thereby potentially preventing neurodegeneration associated with Alzheimer's disease.

Cytotoxic Activity Against Cancer
The compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has shown effective inhibition against MCF-7 breast cancer cells with IC50 values ranging from 0.52 to 6.26 µM, indicating its potential as an anticancer agent.

Biological Research

Cell Signaling Pathways
In biological research, this compound is utilized to study cell signaling pathways and protein interactions. Its ability to modulate these pathways makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies.

Neuroprotection Studies
Research indicates that this compound significantly reduces neuronal death and enhances neurite outgrowth in cultured neurons exposed to amyloid-beta. This suggests its potential application in regenerative medicine and the treatment of neurodegenerative conditions.

Industrial Applications

This compound may also serve as a building block for synthesizing other complex organic molecules. Its unique structural features allow it to be utilized in the development of novel compounds for various industrial purposes, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound significantly reduces neuronal death induced by amyloid-beta and promotes cell survival in models exposed to oxidative stress .
  • Inflammatory Response Modulation : Research indicates that derivatives of this compound can inhibit the NLRP3 inflammasome, which plays a pivotal role in inflammation associated with neurodegenerative diseases. This inhibition was confirmed through assays showing reduced inflammatory cytokines in cellular models.
  • Cytotoxicity Studies : A comparative analysis showed that similar compounds exhibited potent cytotoxicity against several cancer cell lines while demonstrating lower toxicity towards normal cells, highlighting the selectivity of this compound for cancerous cells .

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzamide scaffold is highly versatile, with modifications to the aromatic or heterocyclic substituents significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituent/Modification Key Features
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Tetrazole ring at ortho position High GPR35 agonism (EC₅₀: 0.041–0.059 μM)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione moiety Synthetic intermediate for antidiabetic/anticancer agents
N-(5-Cyanononan-5-yl)benzamide Aliphatic cyano group Crystallographically characterized (CCDC 2283625); hydrogen-bonding motifs
N-(2-Amino-1H-benzimidazol-5-yl)benzamide Benzimidazole-amino group Research use; solubility: <10 mM in DMSO; storage at 2–8°C
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) Halogenated aryl group Activates p300 HAT activity

Pharmacological and Functional Differences

  • GPR35 Agonists: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives exhibit potent GPR35 agonism, with EC₅₀ values in the nanomolar range. The tetrazole group enhances hydrogen-bonding interactions with the receptor, a feature absent in the benzothiophene analogue .
  • HAT Modulation : Benzamides like CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) activate p300 HAT, while others (e.g., pentadecyl-substituted derivatives) inhibit HAT. The benzothiophene variant’s activity would depend on substituent electronics and steric effects .
  • Anticancer Potential: Cyanobenzamide derivatives derived from anacardic acid show cell permeability and HAT inhibition comparable to garcinol. The benzothiophene group may similarly enhance lipophilicity and target engagement .

Physicochemical and Structural Properties

  • In contrast, the aliphatic N-(5-cyanononan-5-yl)benzamide may exhibit improved solubility . The benzothiophene moiety in the target compound could reduce solubility compared to tetrazole or cyano derivatives but enhance membrane permeability.
  • Crystallographic Data: N-(5-Cyanononan-5-yl)benzamide (CCDC 2283625) forms hydrogen-bonded dimers via NH···O interactions, a common feature in benzamides. Benzothiophene’s sulfur atom may introduce unique packing motifs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-benzothiophen-5-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling 1-benzothiophen-5-amine with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:

  • Activation of the amine group via base-mediated deprotonation (e.g., using triethylamine or pyridine).
  • Dropwise addition of benzoyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
    • Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using molecular sieves to scavenge moisture. Catalytic systems like DMAP (4-dimethylaminopyridine) may accelerate acylation .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic signals at δ 7.2–8.5 ppm) and carbonyl resonance (δ ~167 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 280.08).
  • X-ray Crystallography : Single-crystal analysis with SHELX software refines bond lengths/angles and validates the planar benzothiophene-benzamide conformation .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-20). Sonication or mild heating (37°C) aids dissolution.
  • Stability : Store lyophilized compounds at -20°C under inert gas (argon). For aqueous solutions, avoid prolonged exposure to light or pH > 8.0 .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., PARP-1 or kinases) using AutoDock Vina to predict binding affinities.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide) with biological activity data .

Q. What strategies resolve contradictions in reported biological activity data for benzothiophene-benzamide analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify cell-type-specific effects.
  • Off-Target Profiling : Use kinome-wide screening or proteomics to detect unintended interactions.
  • Metabolic Stability Assays : LC-MS/MS quantifies compound degradation in liver microsomes to clarify discrepancies in in vivo efficacy .

Q. What catalytic systems improve the efficiency of benzamide functionalization reactions?

  • Methodological Answer :

  • Heterogeneous Catalysts : Immobilized copper complexes (e.g., silica-supported Cu(II)) enhance regioselectivity in Suzuki-Miyaura couplings for aryl substitutions.
  • Photoredox Catalysis : Ru(bpy)32+_3^{2+} enables C–H activation under visible light for late-stage modifications .

Q. How can researchers elucidate the mechanism of action for anticancer activity in benzothiophene-benzamide derivatives?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition of PARP-1 or tubulin polymerization using fluorogenic substrates.
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify critical binding residues .

Q. What methodologies assess the metabolic fate of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via UPLC-QTOF-MS.
  • Pharmacokinetic Profiling : Conduct cassette dosing in rodents with serial plasma sampling. Non-compartmental analysis calculates t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

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